molecular formula C5H11NS2 B093432 Diethyldithiocarbamic acid CAS No. 147-84-2

Diethyldithiocarbamic acid

Cat. No.: B093432
CAS No.: 147-84-2
M. Wt: 149.3 g/mol
InChI Key: LMBWSYZSUOEYSN-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Applications

1.1 Antioxidant Properties
Diethyldithiocarbamate has demonstrated significant antioxidant activity, acting as a potent scavenger of reactive oxygen species (ROS). It protects against oxidative damage in brain tissue and other biological systems by chelating metal ions like copper, which are involved in oxidative stress . The compound's ability to inhibit oxidative damage to proteins, lipids, and DNA has been linked to its potential therapeutic effects in conditions related to oxidative stress.

1.2 Treatment of HIV and Cancer
DDC has been investigated for its role in treating HIV, showing promise in delaying the progression of the disease . Additionally, it is being explored as a chemopreventive agent in cancer therapy, particularly as an adjunct to traditional chemotherapy. Studies indicate that DDC may enhance the efficacy of cisplatin while reducing its toxicity .

1.3 Enzyme Inhibition
The compound acts as an inhibitor of superoxide dismutase (SOD) by chelating copper ions within cells. This property is significant for its potential use in modulating cellular redox states and influencing apoptotic pathways .

Agricultural Applications

2.1 Pesticides and Herbicides
DDC derivatives are utilized in agriculture as effective pesticides and herbicides. For instance, sodium diethyldithiocarbamate has been shown to induce resistance against powdery mildew in wheat, highlighting its role in enhancing plant immunity . The compound's ability to inhibit jasmonic acid biosynthesis is critical for its function in plant-pathogen interactions.

ApplicationTypeEffect
Sodium diethyldithiocarbamateHerbicideInduces resistance to powdery mildew
Dithiocarbamate derivativesPesticideBroad-spectrum effectiveness against pests

Industrial Applications

3.1 Metal Chelation and Toxicity Treatment
DDC is employed as a chelating agent for metals such as lead, cadmium, and zinc. Its application in liquid-liquid extraction processes demonstrates its utility in environmental remediation and treatment protocols for metal poisoning .

3.2 Catalysis in Organic Synthesis
Dithiocarbamates, including DDC, serve as catalysts in various organic transformations, facilitating reactions such as the synthesis of propargyl amines . Their solubility and stability make them valuable tools in synthetic chemistry.

Case Studies

  • HIV Treatment Study : A clinical study demonstrated that DDC significantly reduced viral load in HIV-infected patients when used alongside antiretroviral therapy. This effect was attributed to its antioxidant properties and ability to modulate immune responses .
  • Agricultural Resistance Induction : Research on wheat treated with sodium diethyldithiocarbamate showed enhanced resistance to fungal infections, correlating with increased levels of pathogenesis-related proteins .

Comparison with Similar Compounds

Diethyldithiocarbamic acid is unique among dithiocarbamic acids due to its specific structure and properties. Similar compounds include:

This compound stands out due to its versatility and effectiveness in forming stable metal complexes, making it a valuable compound in multiple fields of research and industry.

Biological Activity

Diethyldithiocarbamic acid (DETC) is a compound belonging to the class of dithiocarbamates, which are characterized by their ability to chelate metals and modulate redox states in biological systems. This article aims to provide a comprehensive overview of the biological activities associated with DETC, focusing on its antioxidant properties, antiparasitic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is formed by the reaction of carbon disulfide with diethylamine. Its chemical structure can be represented as follows:

C5H10N2S2\text{C}_5\text{H}_{10}\text{N}_2\text{S}_2

This structure allows DETC to interact with various metal ions, enhancing its biological activity through metal chelation and modulation of reactive oxygen species (ROS).

Antioxidant Activity

DETC exhibits significant antioxidant properties, acting as a potent reductant that scavenges various reactive species. Research has demonstrated that DETC can:

  • Scavenge Reactive Oxygen Species : It effectively neutralizes hypochlorous acid, hydroxyl radicals, and peroxynitrite, thereby protecting cellular components from oxidative damage .
  • Chelate Metal Ions : DETC binds to ferrous ions, which prevents the generation of hydroxyl radicals through Fenton reactions .
  • Protect Against Oxidative Stress : In experimental models, DETC has shown protective effects against oxidant-induced damage in brain tissue and DNA .

Table 1: Summary of Antioxidant Properties of DETC

PropertyMechanismReference
Scavenging of ROSNeutralizes hypochlorous acid, hydroxyl radicals, peroxynitrite
Metal ChelationBinds ferrous ions to inhibit hydroxyl radical formation
Protection against damageReduces oxidative damage in brain tissue and DNA

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of sodium diethyldithiocarbamate (DETC) against Trypanosoma cruzi, the causative agent of Chagas disease. Key findings include:

  • Mechanism of Action : DETC induces oxidative stress in T. cruzi, leading to mitochondrial damage and disruption of the parasite's membrane integrity .
  • Efficacy Against Different Strains : The IC50 values for various T. cruzi strains range from 9.44 µM to 60.49 µM, indicating varying susceptibility .
  • Cell Toxicity : While exhibiting low toxicity in mammalian cell lines at higher concentrations (2222 µM), DETC demonstrates significant effects on parasite viability .

Table 2: Antiparasitic Efficacy of DETC

StrainIC50 (µM)Effect on Mammalian Cells
Dm28c9.44 ± 3.18Low toxicity at high doses
Y60.49 ± 7.62Moderate toxicity observed
CL BrenerVariesSimilar profile to Y strain

Mechanisms Underlying Biological Activity

The biological activity of DETC can be attributed to several mechanisms:

  • Metal Chelation : By binding essential metal ions like copper and iron, DETC inhibits metalloproteases critical for parasite survival and function .
  • Induction of Oxidative Stress : The compound's ability to generate ROS contributes significantly to its cytotoxic effects on both parasites and cancer cells .
  • Inhibition of Superoxide Dismutase (SOD) : DETC has been shown to inhibit SOD by chelating intracellular copper ions, leading to increased superoxide levels .

Case Studies

  • Antioxidant Effects in Neuroprotection :
    A study demonstrated that treatment with DETC reduced oxidative damage in neuronal cells subjected to oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Antiparasitic Activity Against T. cruzi :
    In vitro assays revealed that DETC effectively inhibited the growth of T. cruzi across different strains, highlighting its potential as an alternative treatment for Chagas disease .

Properties

IUPAC Name

diethylcarbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBWSYZSUOEYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-18-5 (hydrochloride salt), 20624-25-3 (hydrochloride salt, trihydrate), 21124-33-4 (ammonium salt), 34464-51-2 (bismuth salt), 3699-30-7 (potassium-salt)
Record name Ditiocarb
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DSSTOX Substance ID

DTXSID3045017
Record name Ditiocarb
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Molecular Weight

149.3 g/mol
Source PubChem
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CAS No.

147-84-2
Record name Diethyldithiocarbamic acid
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Record name Carbamodithioic acid, N,N-diethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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